molecular formula C12H12BrNO2 B592746 Ethyl (2-bromo-1H-indol-3-yl)acetate CAS No. 1912-37-4

Ethyl (2-bromo-1H-indol-3-yl)acetate

Cat. No. B592746
CAS RN: 1912-37-4
M. Wt: 282.137
InChI Key: KHJZVJWFHWQLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-bromo-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.137. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-bromo-1H-indol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-bromo-1H-indol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1912-37-4

Molecular Formula

C12H12BrNO2

Molecular Weight

282.137

IUPAC Name

ethyl 2-(2-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-2-16-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,2,7H2,1H3

InChI Key

KHJZVJWFHWQLAB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 15.0 g (73.8 mmol) of ethyl (indol-3-yl)acetate in 75 ml of anhydrous dichloromethane at 0° C. was added 13.1 g (73.8 mmol) of NBS in small portions. The mixture was stirred at 0° C. for 3 h and then quickly concentrated under reduced pressure (argon was used to normalize the pressure after concentration to avoid decomposition due to the product's instability). Column chromatography with 99:1 toluene/ethanol afforded 10.5 g (50%) of the 2-bromoindole as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
50%

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